molecular formula C10H11Cl2NO2 B13000555 tert-Butyl 4,5-dichloropicolinate

tert-Butyl 4,5-dichloropicolinate

Cat. No.: B13000555
M. Wt: 248.10 g/mol
InChI Key: LCGUUCAOKODTMX-UHFFFAOYSA-N
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Description

tert-Butyl 4,5-dichloropicolinate: is a chemical compound with the molecular formula C10H11Cl2NO2 . It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl 4,5-dichloropicolinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various formulations and products.

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-dichloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and tert-butyl group influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

    4,5-Dichloropicolinic Acid: The parent acid of tert-Butyl 4,5-dichloropicolinate, differing by the presence of a carboxyl group instead of the tert-butyl ester.

    tert-Butyl 3,5-dichloropicolinate: A structural isomer with chlorine atoms at positions 3 and 5 instead of 4 and 5.

    tert-Butyl 4-chloropicolinate: A related compound with only one chlorine atom at position 4.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms and the tert-butyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these specific structural features are required.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

tert-butyl 4,5-dichloropyridine-2-carboxylate

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)8-4-6(11)7(12)5-13-8/h4-5H,1-3H3

InChI Key

LCGUUCAOKODTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

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